molecular formula C21H22O9 B8087144 Pinocembrin-7-O-D-glucoside

Pinocembrin-7-O-D-glucoside

Cat. No. B8087144
M. Wt: 418.4 g/mol
InChI Key: GPGFGFUBECSNTG-SFTVRKLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pinocembrin-7-O-D-glucoside is a natural product found in Enkianthus nudipes, Loranthus kaoi, and other organisms with data available.

Scientific Research Applications

  • Pharmacokinetics and Metabolism in Rats : PCBG, isolated from Penthorum chinense Pursh, exhibits significant liver-protecting effects. A study demonstrated that PCBG is metabolized to pinocembrin (PCB) in rats, indicating PCB might be the active ingredient in the body (Guo et al., 2016).

  • Neuroprotective Effects : Pinocembrin has been shown to have neuroprotective effects against cerebral ischemic injury. This protection is attributed to its anti-inflammatory, antioxidant, and antiapoptotic mechanisms (Saad et al., 2015).

  • Antifungal Potential in Agriculture : PCBG demonstrated significant antifungal activity against Penicillium italicum, a pathogen causing blue mold disease in citrus fruits. This suggests its potential as a natural alternative for agricultural disease management (Chen et al., 2020).

  • Hepatic Steatosis Treatment : Studies on flavonones from Penthorum chinense, including PCBG, showed effects against hepatic steatosis in HepG2 cells. This was achieved by regulating the SIRT1/AMPK pathway, suggesting a therapeutic potential for liver-related diseases (Guo et al., 2018).

  • Inhibition of Inflammatory Responses : In vitro and in vivo studies indicated that pinocembrin could inhibit inflammatory responses, particularly in models of lung injury. This suggests its utility in treating inflammatory diseases (Soromou et al., 2012).

  • Various Pharmacological Activities : Pinocembrin, from which PCBG is derived, displays a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer activities. It also offers neuroprotection against cerebral ischemic injury (Rasul et al., 2013).

properties

IUPAC Name

(2S)-5-hydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O9/c22-9-16-18(25)19(26)20(27)21(30-16)28-11-6-12(23)17-13(24)8-14(29-15(17)7-11)10-4-2-1-3-5-10/h1-7,14,16,18-23,25-27H,8-9H2/t14-,16+,18+,19-,20+,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGFGFUBECSNTG-SFTVRKLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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